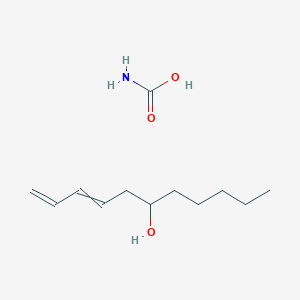![molecular formula C15H20ClNS B14383308 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride CAS No. 89645-98-7](/img/structure/B14383308.png)
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride is a chemical compound with the molecular formula C15H20NSCl It is a quinolinium derivative, characterized by the presence of a butylsulfanyl group attached to the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride typically involves the alkylation of 6-methylquinoline with a butylsulfanyl methylating agent. The reaction is carried out under controlled conditions, often in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinolinium ring can be reduced to form the corresponding quinoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinolinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride involves its interaction with specific molecular targets. The butylsulfanyl group can interact with biological molecules, leading to various biochemical effects. The quinolinium ring can intercalate with DNA, potentially affecting gene expression and cellular functions. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Butylsulfanyl)methyl]quinolin-1-ium chloride: Lacks the methyl group on the quinoline ring.
6-Methylquinolin-1-ium chloride: Lacks the butylsulfanyl group.
1-[(Butylsulfanyl)methyl]-quinolin-1-ium chloride: Similar structure but without the methyl group on the quinoline ring.
Uniqueness
1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride is unique due to the presence of both the butylsulfanyl and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
89645-98-7 |
|---|---|
Molekularformel |
C15H20ClNS |
Molekulargewicht |
281.8 g/mol |
IUPAC-Name |
1-(butylsulfanylmethyl)-6-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C15H20NS.ClH/c1-3-4-10-17-12-16-9-5-6-14-11-13(2)7-8-15(14)16;/h5-9,11H,3-4,10,12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KJVMWHPZRRAZJK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCSC[N+]1=CC=CC2=C1C=CC(=C2)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
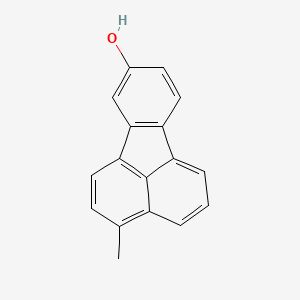
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
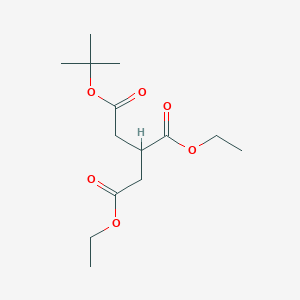
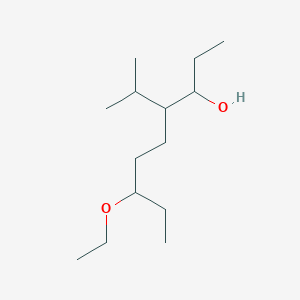
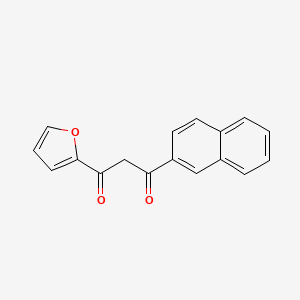

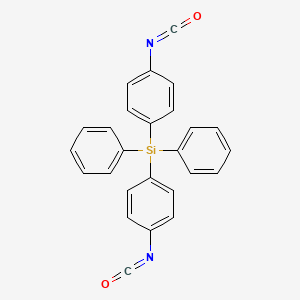
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
